N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide is a sulfonamide.
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are pivotal in medicinal chemistry due to their extensive biological activities. These compounds exhibit a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The benzothiazole scaffold is a common structure in many synthetic bioactive molecules, highlighting its importance in drug design and development. The versatility and biological relevance of benzothiazole derivatives underscore their potential in therapeutic applications and scientific research (Bhat & Belagali, 2020).
Antioxidant Capacity and Reaction Pathways
Benzothiazole derivatives have been studied for their antioxidant capacities, particularly in assays like the ABTS/PP decolorization assay. These assays are crucial for understanding the antioxidant potential of compounds, which is significant in combating oxidative stress-related diseases. The reaction pathways involved in these assays, including the formation of coupling adducts and oxidative degradation, provide insights into the chemical behavior and potential therapeutic applications of benzothiazole derivatives in scientific research (Ilyasov et al., 2020).
Properties
Molecular Formula |
C19H19N3O5S2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-14-5-6-16-17(12-14)28-19(20-16)21-18(23)13-3-2-4-15(11-13)29(24,25)22-7-9-27-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,20,21,23) |
InChI Key |
GRPFFRUWJFDTTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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